sodium butane-1-sulfinate
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Overview
Description
Sodium butane-1-sulfinate is an organosulfur compound with the chemical formula C4H9NaO2S. It is a white crystalline powder known for its applications in various chemical processes. This compound is characterized by its sodium and sulfonate functional groups, making it a versatile reagent in organic synthesis .
Mechanism of Action
Target of Action
Sodium butane-1-sulfinate (also known as sodium 1-butanesulfonate) is a chemical compound with the empirical formula C₄H₉NaO₂S and a molecular weight of 144.17 g/mol . Its primary targets are not extensively studied, but it is commonly used as a reagent in organic synthesis. As a sulfinate, it likely interacts with various biological molecules, including proteins and enzymes.
Biochemical Pathways
The exact biochemical pathways affected by this compound are context-dependent These pathways may include:
- C-C Bond Formation : this compound can serve as a versatile reagent for C-C bond formation reactions. It can be used to functionalize nitrogen-containing heterocycles, allowing late-stage diversification of complex molecules .
Action Environment
Environmental factors, such as pH and solvent choice, can influence the reactivity of this compound. Adjusting these conditions allows fine-tuning of regioselectivity in reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium butane-1-sulfinate can be synthesized through the reaction of butane-1-sulfinic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. The general reaction is as follows:
C4H9SO2H+NaOH→C4H9SO2Na+H2O
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the careful control of temperature, pH, and concentration of reactants to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Sodium butane-1-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form butane-1-sulfonic acid.
Reduction: It can be reduced to butane-1-thiol.
Substitution: It can participate in nucleophilic substitution reactions to form various organosulfur compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Butane-1-sulfonic acid.
Reduction: Butane-1-thiol.
Substitution: Various organosulfur compounds depending on the substituent used
Scientific Research Applications
Sodium butane-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the late-stage functionalization of nitrogen-containing heterocycles.
Biology: It is used in the study of enzyme activity and protein interactions.
Industry: It is used in the production of high silicon content SAPO (4)-5 and as a mobile phase in chromatography to separate selenium compounds
Comparison with Similar Compounds
Sodium 1-butanesulfonate: Similar in structure but differs in its sulfonate group.
Sodium 1-heptanesulfonate: Longer carbon chain compared to sodium butane-1-sulfinate.
Sodium 1-decanesulfonate: Even longer carbon chain, used in different applications.
Uniqueness: this compound is unique due to its specific balance of reactivity and stability, making it ideal for late-stage functionalization and various organic transformations. Its ability to participate in diverse reactions under mild conditions sets it apart from other similar compounds .
Properties
CAS No. |
16642-95-8 |
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Molecular Formula |
C4H9NaO2S |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
sodium;butane-1-sulfinate |
InChI |
InChI=1S/C4H10O2S.Na/c1-2-3-4-7(5)6;/h2-4H2,1H3,(H,5,6);/q;+1/p-1 |
InChI Key |
VTAJDQFLLQYMCM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCS(=O)[O-].[Na+] |
Purity |
95 |
Origin of Product |
United States |
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